molecular formula C18H21FN2O4 B259078 Ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate

Ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate

货号 B259078
分子量: 348.4 g/mol
InChI 键: KTNXGEUGDNFEAV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate, also known as EFOBAC, is a novel quinoline derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EFOBAC has been found to exhibit potent antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs to combat infectious diseases.

作用机制

The exact mechanism of action of Ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate is not fully understood. However, it is believed to inhibit bacterial DNA gyrase and topoisomerase IV, two essential enzymes involved in DNA replication and transcription. This compound has also been found to disrupt bacterial cell membrane integrity, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit minimal toxicity in vitro and in vivo. It does not affect mammalian cell viability or induce significant cytotoxicity. This compound has also been found to exhibit low binding affinity to human serum albumin, indicating low potential for drug-drug interactions.

实验室实验的优点和局限性

Ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate has several advantages for use in laboratory experiments. It exhibits potent antibacterial, antifungal, and antiviral activities, making it a useful tool for studying infectious diseases. This compound also exhibits minimal toxicity and low potential for drug-drug interactions, making it a safe and reliable compound for use in laboratory experiments. However, this compound is relatively new, and its long-term effects and potential side effects are not fully understood.

未来方向

There are several future directions for research on Ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate. One potential area of research is the development of new drugs based on this compound's structure and mechanism of action. Another potential area of research is the investigation of this compound's antiviral activity and its potential use in the treatment of viral infections. Additionally, further studies are needed to fully understand the long-term effects and potential side effects of this compound.

合成方法

Ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate can be synthesized by the reaction of 6-fluoro-7-(morpholin-4-yl)-4-oxoquinoline-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound.

科学研究应用

Ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. This compound has also been found to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus, two common fungal pathogens.

属性

分子式

C18H21FN2O4

分子量

348.4 g/mol

IUPAC 名称

ethyl 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C18H21FN2O4/c1-3-20-11-13(18(23)25-4-2)17(22)12-9-14(19)16(10-15(12)20)21-5-7-24-8-6-21/h9-11H,3-8H2,1-2H3

InChI 键

KTNXGEUGDNFEAV-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)OCC

规范 SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)OCC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。